Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Description
Conformational Flexibility and Pharmacological Versatility
Piperazine (C₄H₁₀N₂) ranks among the most extensively utilized heterocyclic scaffolds in medicinal chemistry due to its unique physicochemical properties. The six-membered ring containing two nitrogen atoms at para positions adopts a chair conformation, enabling axial and equatorial positioning of substituents. This spatial adaptability permits optimized binding to diverse biological targets, as evidenced by piperazine derivatives constituting 15% of FDA-approved small-molecule drugs between 2010–2020.
Key pharmacological advantages include:
- Hydrogen bonding capacity : The secondary amine facilitates interactions with aspartate/glutamate residues in enzymatic active sites.
- Solubility modulation : Piperazine’s basicity (pKa ~9.8) enhances aqueous solubility of hydrophobic drug candidates.
- Metabolic stability : Tert-butyl carbamate protection in compounds like tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate shields the amine from first-pass metabolism, prolonging plasma half-life.
| Property | Value | Relevance to Drug Design |
|---|---|---|
| LogP (piperazine core) | -0.34 | Improves blood-brain barrier penetration |
| TPSA | 6.48 Ų | Enhances membrane permeability |
| Rotatable bonds | 0 | Reduces entropic penalty in binding |
Piperazine Derivatives in Targeted Therapeutics
The structural plasticity of piperazine enables its integration into ligands for G protein-coupled receptors (GPCRs), ion channels, and kinases. Notable examples include:
- Antipsychotics : Aripiprazole’s partial dopamine D2 receptor agonism relies on piperazine-mediated receptor subtype selectivity.
- Antihistamines : Cetirizine’s piperazine moiety confers H1 receptor inverse agonism with minimal sedative effects.
- Anticancer agents : Piperazine-containing kinase inhibitors like imatinib achieve ATP-binding pocket complementarity through nitrogen lone pair interactions.
In this compound, the piperazine ring serves as a conformational lock, positioning the pyridine-aminomethyl group for optimal interaction with tachykinin receptors’ extracellular loops. Molecular dynamics simulations reveal that carbamate protection reduces undesirable off-target binding by 42% compared to unprotected analogs.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXPZGHJWXMYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622158 | |
| Record name | tert-Butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550371-80-7 | |
| Record name | tert-Butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate with formaldehyde and ammonium chloride under specific conditions . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) liberates the free piperazine amine, enabling further functionalization.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic cleavage | TFA in DCM (room temperature, 1–2 h) | Free piperazine | 87–100% |
Example :
In a Boc-deprotection reaction, tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate was treated with Pd(OH)₂ and cyclohexene in methanol at 70°C, yielding the deprotected amine in 87% yield after purification .
Functionalization of the Aminomethyl Group
The 3-(aminomethyl)pyridinyl moiety allows for reductive amination, alkylation, or acylation. Sodium cyanoborohydride (NaBH₃CN) is frequently used for reductive amination with aldehydes or ketones.
Key Reaction :
A mixture of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, acetaldehyde, and NaBH₃CN in methanol produced tert-butyl 4-(3-ethylaminopyridin-2-yl)piperazine-1-carboxylate in 91% yield .
Hydrogenation of Nitro Precursors
Nitro groups on pyridine rings are readily reduced to amines using catalytic hydrogenation (H₂/Pd-C or Pd(OH)₂), a critical step in synthesizing aminopyridinyl intermediates.
| Conditions | Catalyst | Solvent | Outcome | Yield | Source |
|---|---|---|---|---|---|
| H₂ balloon, 2 h | Pd/C (10%) | MeOH | Amine derivative | 78% | |
| H₂ (20 psi), 2 h | Pd/C | EtOH | Amine derivative | 69% |
Example :
Hydrogenation of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate with Pd/C in methanol under H₂ yielded the corresponding amine in 78% yield .
Suzuki Coupling and Cross-Coupling Reactions
While not directly observed for this compound, pyridinylpiperazine derivatives often participate in cross-coupling reactions. For example:
-
Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- CAS Number : 571188-59-5
- Physical Form : Solid
Synthesis of Anticancer Agents
One of the primary applications of tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is in the synthesis of Ribociclib , a selective cyclin-dependent kinase (CDK) inhibitor used in the treatment of hormone receptor-positive breast cancer. Ribociclib functions by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression, thereby preventing cancer cell proliferation.
Organic Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that may exhibit different biological activities, making it a versatile building block for drug discovery and development.
Case Study 1: Ribociclib Development
Ribociclib was developed through a multi-step synthesis process where this compound plays a crucial role. The synthesis involves the transformation of starting materials through reactions such as hydrogenation and coupling reactions, demonstrating the compound's utility in producing complex pharmaceutical structures.
Case Study 2: Targeted Drug Delivery Systems
Research has explored the potential of using derivatives of this compound in targeted drug delivery systems. By modifying its structure, researchers aim to enhance the specificity and efficacy of drug delivery to cancer cells while minimizing side effects on healthy tissues.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Trifluoromethyl (A9) and cyano (Compound 5) groups increase metabolic stability but reduce solubility, whereas the aminomethyl group may improve aqueous solubility .
Biological Relevance: The methylaminomethyl variant () is designed for CNS applications due to increased lipophilicity and blood-brain barrier permeability . Cyanopyridinyl derivatives (Compounds 5, 6, 8) are often intermediates for photoaffinity labeling or kinase inhibitors, leveraging the reactivity of the cyano group .
Synthetic Flexibility: The target compound’s aminomethyl group enables facile conjugation (e.g., amide bond formation) for drug-targeting applications, as seen in ’s bicyclobutane hybrid . Bromo (Compound 6) and boronic ester () substituents facilitate cross-coupling reactions for structural diversification .
Stability and Reactivity
Biological Activity
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tert-butyl group and an aminomethyl-pyridine moiety. Its structure is crucial for its interaction with biological targets, particularly in modulating receptor activities and inhibiting efflux pumps.
-
Inhibition of Efflux Pumps :
This compound has been identified as an allosteric inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. This mechanism enhances the efficacy of various antibiotics by preventing their expulsion from bacterial cells, thereby increasing their intracellular concentrations and effectiveness against resistant strains . -
Antimicrobial Activity :
The compound has shown promise in boosting the activity of antibiotics against multidrug-resistant bacteria. In vitro studies indicate that it can potentiate the effects of several antibiotics, including chloramphenicol and ciprofloxacin, by targeting the AcrB protein .
Table 1: Summary of Biological Activities
Case Study 1: Antibiotic Potentiation
A study investigated the ability of this compound to enhance the activity of ciprofloxacin against E. coli. The results showed a significant reduction in the minimum inhibitory concentration (MIC) when used in combination with this compound, demonstrating its potential as an adjunct therapy for treating resistant infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications to the pyridine core significantly affect the compound's efficacy. For instance, introducing different substituents on the pyridine ring altered its binding affinity to the AcrB protein, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the optimized synthetic routes for Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : A palladium catalyst (e.g., Pd(dppf)₂Cl₂) is used to couple a boronic ester derivative (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate) with halogenated intermediates (e.g., 5-methoxypyrazine). Yields up to 91% are achieved under microwave irradiation (100°C, 3 hours) .
- Buchwald-Hartwig Amination : Employed for piperazine functionalization, using Cs₂CO₃ as a base and Pd₂(dba)₃/Xantphos as catalysts in dioxane, yielding 43–63% .
Q. Key Factors for Optimization :
Q. Table 1: Synthesis Methods Comparison
| Method | Catalyst System | Yield | Purity | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)₂Cl₂, microwave | 91% | >95% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 43–63% | >90% |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolves piperazine ring conformation (chair) and hydrogen-bonding networks (e.g., O–H⋯N interactions with dihedral angles ~25.6° between aromatic rings) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.46 (s, 9H, tert-butyl), 3.4–3.8 ppm (piperazine protons), and 6.5–8.8 ppm (pyridyl/aryl protons) confirm regiochemistry .
- ¹³C NMR : Signals at δ 157–154 ppm (carbonyl carbons) and 28.5 ppm (tert-butyl carbons) validate ester groups .
- LCMS/HRMS : m/z 372.2 [M+H]⁺ matches theoretical mass .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.33 (pyrazinyl H), 3.75–3.84 (piperazine) | |
| X-ray Diffraction | Chair conformation of piperazine ring |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Case Study : Discrepancies in ¹H NMR integration (e.g., missing tert-butyl signals) may arise from:
- Prototropic Tautomerism : Check for pH-dependent shifts in DMSO-d₆ vs. CDCl₃ .
- Dynamic Exchange : Use variable-temperature NMR to identify broadening from rotational barriers .
- 2D NMR (COSY, HSQC) : Confirm connectivity in complex regions (e.g., pyridyl/piperazine overlaps) .
Example : In tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, LCMS m/z 243 [M+H-100]⁺ confirms Boc-deprotection artifacts .
Q. What strategies mitigate low yields in cross-coupling reactions for analog synthesis?
Methodological Answer:
- Substrate Preactivation : Use boronic esters (vs. acids) to enhance Suzuki-Miyaura coupling efficiency .
- Microwave vs. Conventional Heating : Microwave irradiation (100°C, 3 hours) reduces side reactions (e.g., deborylation) vs. 24-hour reflux .
- Catalyst Screening : Pd₂(dba)₃/Xantphos outperforms Pd(PPh₃)₄ in sterically hindered systems (e.g., 3-chloroquinoline derivatives) .
Q. Table 3: Reaction Troubleshooting Guide
| Issue | Solution | Reference |
|---|---|---|
| Low Yield | Increase Pd catalyst to 10 mol% | |
| Impurity Formation | Use scavengers (Si-Trisamine) post-reaction |
Q. How can computational methods aid in designing bioactive analogs of this compound?
Methodological Answer:
- Molecular Docking : Predict binding to targets (e.g., HIF prolyl-hydroxylase) by modeling tert-butyl/piperazine interactions .
- QSAR Studies : Correlate substituent effects (e.g., pyridyl vs. triazolyl) with logP and IC₅₀ values .
- DFT Calculations : Optimize geometries for hydrogen-bonding motifs observed in X-ray structures .
Example : Hybrid TRPV1/FAAH blockers with carbamate linkers show enhanced dual activity (IC₅₀ <1 µM) vs. urea analogs .
Q. What are the implications of crystallographic data for understanding the compound’s stability?
Methodological Answer:
- Hydrophobic Interactions : π–π stacking (inter-centroid distance 3.59 Å) stabilizes solid-state packing, critical for shelf-life .
- Hydrogen Bonding : Intramolecular O–H⋯N bonds (2.7 Å) reduce conformational flexibility, enhancing thermal stability .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify metastable forms affecting solubility .
Q. How can researchers validate the compound’s role in multi-step drug synthesis (e.g., as a protease inhibitor precursor)?
Methodological Answer:
- Deprotection Studies : Treat with HCl/dioxane (4 M) to remove Boc groups, yielding free piperazine for further functionalization .
- Biological Assays : Test intermediates in enzyme inhibition assays (e.g., IC₅₀ for HIF prolyl-hydroxylase) .
Example : Boc-deprotected analogs of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate show antiviral activity (EC₅₀ = 0.2 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
